An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Core Scaffold in Modern Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the compound's structural features, spectroscopic signature, synthesis, and reactivity. A significant focus is placed on its pivotal role as a key building block in the synthesis of targeted therapeutics, most notably the tyrosine kinase inhibitor, Pazopanib. Detailed experimental protocols, data tables, and process diagrams are included to provide actionable insights for laboratory applications.
Introduction: The Strategic Importance of Fused Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a cornerstone of modern drug design. When fused with other ring systems, such as the cyclopentane ring in 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, the resulting bicyclic structure offers a rigid, three-dimensional framework that can be exploited to achieve high-affinity binding to biological targets.
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has emerged as a particularly valuable intermediate.[3][4] The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various pharmacophoric groups. The dihydro-cyclopenta moiety imparts specific conformational constraints and serves as an anchor point for further structural elaboration. This unique combination of features has positioned it as an essential precursor in the synthesis of complex, biologically active molecules.
Core Properties and Characterization
A thorough understanding of the fundamental properties of a building block is critical for its effective use in multi-step synthesis.
Chemical and Physical Data
The key physicochemical properties of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are summarized in the table below. This data is essential for reaction planning, purification, and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | [5] |
| CAS Number | 54664-55-0 | [5][6][7] |
| Molecular Formula | C₈H₈ClN | [5][7] |
| Molecular Weight | 153.61 g/mol | [5] |
| SMILES | ClC1=C2CCCC2=NC=C1 | [5] |
| Appearance | Solid (Typical) | [8] |
| Purity | ≥95-97% (Commercially Available) | [5][9] |
Spectroscopic Signature
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. While specific spectra are often provided by suppliers, the expected signatures are as follows:
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentane ring. The protons at C5 and C7 will likely appear as triplets, while the C6 protons will be a multiplet (quintet or sextet). The aromatic protons at C2 and C3 will appear as doublets.
-
¹³C NMR (Carbon NMR): The spectrum will display eight distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate between the sp² hybridized carbons of the pyridine ring and the sp³ hybridized carbons of the cyclopentane ring.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 153 and an isotopic peak (M+2) at m/z 155 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can be achieved through various methods, including multicomponent condensations and manganese-catalyzed oxidations of precursor molecules.[10][11]
General Synthetic Approach
A common conceptual pathway to the 4-chloro derivative involves the construction of the 6,7-dihydro-5H-cyclopenta[b]pyridin-4-one core, followed by chlorination.
Caption: Conceptual synthetic workflow for 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
Key Reactivity Profile
The reactivity of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is dominated by the 4-chloro substituent, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.
-
Nucleophilic Substitution: The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atom at the 4-position towards displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is the cornerstone of its utility in medicinal chemistry.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA. This modification can alter the electronic properties and steric profile of the molecule.[12]
-
Oxidation of the Cyclopentane Ring: The benzylic-like C5 and C7 positions can be susceptible to oxidation under certain conditions, potentially leading to the formation of hydroxylated or ketone derivatives.[9][13][14]
Application in Drug Discovery: The Pazopanib Case Study
The most prominent application of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is as a key intermediate in the synthesis of Pazopanib (Votrient®). Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[15][16]
The synthesis of Pazopanib involves the crucial SₙAr coupling of an amine-containing fragment with a pyrimidine core. While the final drug does not contain the cyclopenta[b]pyridine moiety itself, related chlorinated heterocyclic intermediates are fundamental to building the core structure of such kinase inhibitors. The principles of using activated chloropyridines and chloropyrimidines are directly analogous and central to the synthesis of Pazopanib and other related drugs.[16][17][18]
Caption: Simplified retrosynthetic logic for Pazopanib, highlighting the role of SₙAr reactions.
Protocol: Representative Nucleophilic Substitution
This protocol provides a generalized, self-validating procedure for the reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine with a generic primary amine, representative of the key bond-forming step in many synthetic routes.
Objective: To synthesize a 4-amino-substituted-6,7-dihydro-5H-cyclopenta[b]pyridine derivative.
Materials:
-
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Reagent Addition: Add the primary amine (R-NH₂) followed by the dropwise addition of DIPEA.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are typically required to overcome the activation energy for SₙAr reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A co-spot of the starting material should be used for accurate assessment.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the DMF and excess base/salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the starting material's signals and the appearance of new signals corresponding to the R-group and the N-H proton (if observable) validate the reaction's success.
Conclusion and Future Outlook
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a high-value building block whose strategic importance is firmly established in medicinal chemistry. Its rigid bicyclic core and, most critically, its reactive chloro-substituent provide a reliable platform for the synthesis of complex molecular architectures. Its role as a precursor to life-saving therapeutics like Pazopanib underscores the power of strategic building block design in modern drug discovery. As the demand for novel, three-dimensional chemical entities continues to grow, the utility of scaffolds like 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives is poised to expand further, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate.[Link]
-
Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Royal Society of Chemistry.[Link]
-
Supporting Information for Synthetic Procedures. The Royal Society of Chemistry.[Link]
-
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | C49044. Synthonix.[Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry.[Link]
-
4-Chloro-6, 7-dihydro-5h-cyclopenta[b]pyridin-7-ol, min 95%. Loba Chemie.[Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. ACS Omega.[Link]
-
4,7-dichloro-5h,6h,7h-cyclopenta[b]pyridine. PubChemLite.[Link]
-
Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation. Green Chemistry.[Link]
- Intermediate of pazopanib hydrochloride and preparation method thereof.
-
Intermediates of Pazopanib. Manus Aktteva Biopharma LLP.[Link]
-
Pazopanib Hydrochloride. PubChem.[Link]
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. OMICS International.[Link]
-
Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI.[Link]
- Preparation method of pazopanib intermediate.
-
A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate.[Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.[Link]
-
Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[14][19]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase. PubMed.[Link]
-
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate.[Link]
-
Rapid construction of tricyclic tetrahydrocyclopenta[13][19]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journals.[Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 97% | CAS: 54664-55-0 | AChemBlock [achemblock.com]
- 6. 54664-55-0|4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine|BLD Pharm [bldpharm.com]
- 7. 4-CHLORO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE;54664-55-0 [abichem.com]
- 8. Hit2Lead | 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | CAS# 183871-87-6 | MFCD09864316 | BB-4013309 [hit2lead.com]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 5H-Cyclopenta[b]pyridine, 4-chloro-6,7-dihydro-, 1-oxide | 101234-85-9 [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. Synthonix, Inc > 126053-15-4 | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol [synthonix.com]
- 15. Pazopanib Hydrochloride | C21H24ClN7O2S | CID 11525740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. CN103373963A - Intermediate of pazopanib hydrochloride and preparation method of intermediate of pazopanib hydrochloride - Google Patents [patents.google.com]
- 18. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 19. rsc.org [rsc.org]
